molecular formula C9H9FO3 B6206020 3-(4-fluorophenyl)-2-hydroxypropanoic acid CAS No. 53484-49-4

3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B6206020
CAS No.: 53484-49-4
M. Wt: 184.2
InChI Key:
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Description

3-(4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and a suitable α-hydroxy acid precursor.

    Reaction Conditions: The reaction is often carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.

    Industrial Production Methods: Industrial production may involve catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the reaction under milder conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

    Oxidation: Formation of 3-(4-fluorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(4-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(4-aminophenyl)-2-hydroxypropanoic acid or 3-(4-thiolphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(4-fluorophenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-hydroxypropanoic acid
  • 3-(4-bromophenyl)-2-hydroxypropanoic acid
  • 3-(4-methylphenyl)-2-hydroxypropanoic acid

Uniqueness

3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

53484-49-4

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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